molecular formula C8H8ClNO B1654241 Ethanone, 2-chloro-1-phenyl-, oxime CAS No. 21572-32-7

Ethanone, 2-chloro-1-phenyl-, oxime

Cat. No.: B1654241
CAS No.: 21572-32-7
M. Wt: 169.61 g/mol
InChI Key: VLXDSXLUNPBBOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 2-chloro-1-phenyl-, oxime: is an organic compound with the molecular formula C8H8ClNO It is a derivative of acetophenone, where the oxime group replaces the carbonyl group, and a chlorine atom is attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oximation Reaction: Ethanone, 2-chloro-1-phenyl-, oxime can be synthesized through the reaction of 2-chloroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions.

    Industrial Production Methods: Industrially, the compound can be produced using continuous preparation systems that involve chlorination and subsequent oximation steps. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethanone, 2-chloro-1-phenyl-, oxime can undergo oxidation reactions to form corresponding nitroso compounds or nitriles.

    Reduction: The compound can be reduced to form amines or hydroxylamines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic or neutral conditions.

Major Products Formed:

    Oxidation: Nitroso compounds, nitriles.

    Reduction: Amines, hydroxylamines.

    Substitution: Substituted phenyl ethanones.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Ethanone, 2-chloro-1-phenyl-, oxime is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Antimicrobial Agents: The compound and its derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.

    Anticancer Research: It is being investigated for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

Industry:

    Chemical Manufacturing: Used in the production of dyes, resins, and other industrial chemicals.

    Pharmaceuticals: Serves as a precursor in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: Ethanone, 2-chloro-1-phenyl-, oxime can inhibit certain enzymes by forming stable complexes with them, thereby blocking their activity.

    DNA Interaction: The compound may interact with DNA, leading to the disruption of cellular processes and inhibition of cell proliferation.

Comparison with Similar Compounds

    Acetophenone: The parent compound, which lacks the oxime and chlorine substituents.

    2-Chloroacetophenone: Similar structure but without the oxime group.

    Phenylacetone Oxime: Similar oxime functionality but different substitution pattern on the phenyl ring.

Uniqueness:

    Enhanced Reactivity: The presence of both the oxime and chlorine groups in Ethanone, 2-chloro-1-phenyl-, oxime enhances its reactivity compared to similar compounds.

    Versatile Applications: Its unique structure allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-(2-chloro-1-phenylethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-6-8(10-11)7-4-2-1-3-5-7/h1-5,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXDSXLUNPBBOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393433
Record name 2-Chloro-1-phenylethanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21572-32-7
Record name 2-Chloro-1-phenylethanone oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21572-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-phenylethanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanone, 2-chloro-1-phenyl-, oxime
Reactant of Route 2
Ethanone, 2-chloro-1-phenyl-, oxime
Reactant of Route 3
Ethanone, 2-chloro-1-phenyl-, oxime
Reactant of Route 4
Reactant of Route 4
Ethanone, 2-chloro-1-phenyl-, oxime
Reactant of Route 5
Ethanone, 2-chloro-1-phenyl-, oxime
Reactant of Route 6
Ethanone, 2-chloro-1-phenyl-, oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.